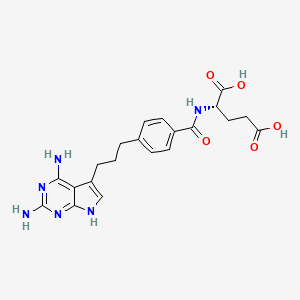
Tnp-351
描述
TNP-351,也称为N-{4-[3-(2,4-二氨基-7H-吡咯并[2,3-d]嘧啶-5-基)丙基]苯甲酰基}-L-谷氨酸,是一种新型抗叶酸化合物。它以吡咯并[2,3-d]嘧啶环为特征,并对白血病和实体瘤细胞表现出强效的抗肿瘤活性。 This compound主要作为二氢叶酸还原酶抑制剂起作用,使其成为癌症研究和治疗中的宝贵工具 .
准备方法
合成路线和反应条件
TNP-351的合成涉及多个步骤,从吡咯并[2,3-d]嘧啶核的形成开始。这通常通过一系列环化反应,使用合适的先驱体来实现。关键步骤包括:
吡咯并[2,3-d]嘧啶核的形成: 这涉及使用合适的起始原料在受控条件下进行环化反应。
丙基苯甲酰基的连接: 此步骤涉及吡咯并[2,3-d]嘧啶中间体与丙基苯甲酰氯衍生物的反应。
与L-谷氨酸偶联: 最后一步涉及将中间体与L-谷氨酸偶联,形成完整的this compound分子。
工业生产方法
This compound的工业生产遵循类似的合成路线,但针对大规模合成进行了优化。这涉及使用高产率反应,高效的纯化技术以及严格的质量控制措施,以确保最终产品的纯度和一致性。
化学反应分析
反应类型
TNP-351经历几种类型的化学反应,包括:
氧化: this compound可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰this compound中的官能团,可能改变其生物活性。
取代: 取代反应可以在this compound分子中引入不同的取代基,可能增强其特性。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 可以在受控条件下使用各种卤化剂和亲核试剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可以产生胺衍生物。
科学研究应用
TNP-351具有广泛的科学研究应用,包括:
化学: 用作研究抗叶酸化学和反应机理的模型化合物。
生物学: 研究其对细胞过程和酶抑制的影响。
医学: 探索作为癌症治疗的潜在治疗剂,尤其是在对其他抗叶酸药物耐药的情况下。
工业: 用于开发新的抗叶酸药物,并作为质量控制中的参考化合物。
作用机制
TNP-351主要通过抑制二氢叶酸还原酶发挥作用,二氢叶酸还原酶是四氢叶酸合成的关键酶。这种抑制破坏了叶酸循环,导致DNA合成和细胞分裂受损。 This compound还抑制参与从头嘌呤生物合成的转甲酰基酶,进一步增强其抗肿瘤活性 .
相似化合物的比较
类似化合物
甲氨蝶呤: 另一种抗叶酸药物,抑制二氢叶酸还原酶,但具有不同的药代动力学特性。
培美曲塞: 一种多靶点抗叶酸药物,抑制几种叶酸依赖性酶。
拉立替雷克斯: 特异性抑制胸腺嘧啶合成酶,叶酸途径中的另一种酶。
TNP-351的独特性
This compound的独特性在于其对甲氨蝶呤耐药细胞系具有强效活性,并且能够抑制叶酸途径中的多种酶。 其结构,以吡咯并[2,3-d]嘧啶环为特征,也将其与其他抗叶酸药物区分开来 .
如果您有任何其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
(2S)-2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O5/c22-17-16-13(10-24-18(16)27-21(23)26-17)3-1-2-11-4-6-12(7-5-11)19(30)25-14(20(31)32)8-9-15(28)29/h4-7,10,14H,1-3,8-9H2,(H,25,30)(H,28,29)(H,31,32)(H5,22,23,24,26,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGCEMWNUHSIIS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCC2=CNC3=NC(=NC(=C23)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155032 | |
| Record name | Tnp 351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125991-51-7 | |
| Record name | Tnp 351 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125991517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tnp 351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TNP-351 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48GO5ZA420 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















